3-Methyl-5-vinyloxazolidin-2-one, also known as 5-Methyl-3-vinyloxazolidin-2-one, is an organic compound characterized by its molecular formula and a molecular weight of 127.14 g/mol. The compound features a five-membered oxazolidinone ring with a vinyl group at the 3-position and a methyl group at the 5-position. It appears as a white crystalline solid, with a melting point ranging from 74°C to 76°C and a boiling point of approximately 115°C to 117°C. The structure includes a chiral center at the 5-position, indicating potential enantiomeric forms, although it typically originates from racemic starting materials .
The compound exhibits significant biological activity, particularly as an inhibitor of the enzyme cyclooxygenase (COX). By inhibiting COX, 3-Methyl-5-vinyloxazolidin-2-one reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism suggests potential therapeutic applications in treating inflammatory conditions and pain management. Furthermore, it has shown effects in modulating immune responses and inhibiting cancer cell growth .
Several synthesis methods for 3-Methyl-5-vinyloxazolidin-2-one have been documented:
3-Methyl-5-vinyloxazolidin-2-one finds applications across various fields:
Interaction studies concerning 3-Methyl-5-vinyloxazolidin-2-one have highlighted its biochemical effects on various cellular pathways. Notably, its inhibition of cyclooxygenase has been linked to reduced inflammation and altered immune responses. Further studies are ongoing to elucidate its interactions at the molecular level, particularly concerning its effects on cancer cell lines and immune system modulation .
Several compounds share structural similarities with 3-Methyl-5-vinyloxazolidin-2-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Oxazolidinone | Basic oxazolidinone structure | Used as a precursor in various synthetic pathways |
| 5-Methyl-3-vinyl-oxazolidinone | Similar vinylic structure | Exhibits unique polymerization properties |
| 4-Vinyloxazolidinone | Vinyl group at position 4 | Different reactivity patterns in polymer synthesis |
| 3-Ethenyl-5-methyl-oxazolidinone | Ethenyl group instead of vinyl | Potentially different biological activities |
The uniqueness of 3-Methyl-5-vinyloxazolidin-2-one lies in its specific biological activity profile, particularly its selective inhibition of cyclooxygenase enzymes compared to other oxazolidinones which may not exhibit such pronounced effects on inflammation and pain pathways .